2-Chloro-5-(4-chlorophenyl)-1-pentene
Overview
Description
2-Chloro-5-(4-chlorophenyl)-1-pentene is a useful research compound. Its molecular formula is C11H12Cl2 and its molecular weight is 215.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Alkene Chemistry on Catalytic Surfaces
Studies on the adsorption and reaction of various pentenes on Pd surfaces and model catalysts provide insights into the fundamental chemistry of alkenes like 2-Chloro-5-(4-chlorophenyl)-1-pentene. Understanding these interactions can inform the development of more efficient catalytic processes, potentially influencing industrial applications in polymerization and organic synthesis (Doyle et al., 2004).
Investigation of Radical Decomposition
The decomposition and isomerization reactions of pentyl radicals, which can be related to the structural analogs of this compound, provide valuable information about reaction pathways and product distributions at high temperatures. This knowledge is crucial for designing industrial processes involving radical intermediates or for understanding combustion mechanisms (Awan et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been studied for their antidiabetic properties, specifically their inhibitory effects on α-glucosidase and α-amylase enzymes . These enzymes play a crucial role in carbohydrate metabolism, and their inhibition can help manage postprandial hyperglycemia in diabetes .
Mode of Action
Related compounds have shown to interact with their targets through hydrogen bonding, electrostatic, and hydrophobic interactions . These interactions can lead to the inhibition of the target enzymes, thereby affecting the metabolic processes they are involved in .
Biochemical Pathways
Inhibition of α-glucosidase and α-amylase enzymes can delay the hydrolysis of carbohydrates, reducing postprandial blood glucose levels .
Pharmacokinetics
Similar compounds have shown good solubility and absorption profiles, fulfilling lipinski’s rule of 5 and veber’s rule . These rules are often used as a guideline to predict the drug-likeness of a compound.
Result of Action
Based on the potential targets and mode of action, it can be inferred that this compound might lead to a reduction in postprandial blood glucose levels by inhibiting carbohydrate hydrolyzing enzymes .
Properties
IUPAC Name |
1-chloro-4-(4-chloropent-4-enyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2/c1-9(12)3-2-4-10-5-7-11(13)8-6-10/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOVBVPVMDEZSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCC1=CC=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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